molecular formula C11H12O4 B2718131 3-(3-Methoxyoxetan-3-yl)benzoic acid CAS No. 2241138-30-5

3-(3-Methoxyoxetan-3-yl)benzoic acid

Cat. No.: B2718131
CAS No.: 2241138-30-5
M. Wt: 208.213
InChI Key: KZSUCQKROYLDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyoxetan-3-yl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a methoxyoxetane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyoxetan-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylboronic acid with ethyl acetoacetate, followed by cyclization to form the oxetane ring. The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyoxetan-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyoxetan-3-yl)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(3-Methoxyoxetan-3-yl)benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(3-Methoxyoxetan-3-yl)benzoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.

Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of oxetane rings with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The oxetane ring is known for its stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(3-Methoxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The overall effect of the compound depends on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 3-Hydroxybenzoic acid
  • 3-Methoxyphenylboronic acid

Comparison: 3-(3-Methoxyoxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. Compared to 3-Methoxybenzoic acid, the oxetane ring provides additional stability and resistance to metabolic degradation. This makes it a valuable compound in applications where stability is crucial .

Properties

IUPAC Name

3-(3-methoxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-3-8(5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSUCQKROYLDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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